5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its imidazo and pyrimidine structural features, which contribute to its reactivity and interaction with various biological targets.
The compound is identified by the Chemical Abstracts Service number 85989-61-3 and has been documented in various chemical databases, including PubChem and BenchChem. Its molecular formula is , with a molecular weight of 188.01 g/mol.
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride belongs to the class of imidazo-pyrimidine derivatives. These compounds are often studied for their pharmacological properties, particularly as enzyme inhibitors.
The synthesis of 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes:
The synthesis can be optimized by controlling reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial-scale synthesis may involve continuous flow reactors to enhance efficiency.
The molecular structure of 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride can be represented as follows:
InChI=1S/C6H3Cl2N3/c7-4-3-5-9-1-2-11(5)6(8)10-4/h1-3H
QMTXTHVMSRFISO-UHFFFAOYSA-N
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride is involved in several types of chemical reactions:
For nucleophilic substitution reactions, typical reagents include:
These reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride primarily involves its interaction with specific enzymes and proteins within biological systems. It has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2, which play crucial roles in drug metabolism.
This inhibition leads to altered pharmacokinetics for co-administered drugs, potentially enhancing or diminishing their effects based on the metabolic pathways involved.
The partition coefficient (LogP) suggests moderate lipophilicity, indicating potential for good gastrointestinal absorption.
5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5